Binimetinib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Binimetinib mechanism of action MEK1/2 inhibition

Mechanism of Action and Target Pathway

Binimetinib exerts its anti-cancer effects through a precise mechanism within the RAS/RAF/MEK/ERK pathway [1] [2].

- Target: this compound reversibly inhibits mitogen-activated extracellular signal regulated kinase 1 (MEK1) and MEK2 [2].

- Mechanism: It is an ATP-uncompetitive inhibitor, binding to a unique site that locks MEK in an inactive conformation, independent of ATP concentration [3] [4].

- Downstream Effect: This inhibition prevents MEK from phosphorylating and activating its primary substrates, ERK1 and ERK2. Consequently, the transcription of genes critical for cell proliferation, survival, and inflammatory cytokine production is disrupted [5] [6] [2].

The following diagram illustrates the MAPK/ERK pathway and the point of inhibition by this compound.

This compound inhibits MEK1/2 in the MAPK signaling pathway.

Quantitative Biochemical and Pharmacokinetic Profile

The table below summarizes key quantitative data characterizing this compound's potency and pharmacological properties [3] [6] [4].

| Parameter | Value | Context / Notes |

|---|---|---|

| MEK Inhibition (IC₅₀) | 12 nM | Cell-free kinase assay [3] [4]. |

| Cellular Proliferation (IC₅₀) | 30 - 250 nM | Range in BRAF/NRAS-mutant cell lines [3]. |

| Recommended Dose | 45 mg twice daily | In combination with encorafenib [6] [7]. |

| Oral Bioavailability | ~50% | [3] [6] |

| Protein Binding | 97% | [6] |

| Apparent Volume of Distribution (Vd) | 92 L (geometric mean) | [6] |

| Primary Metabolic Pathway | Glucuronidation (UGT1A1, up to 61%) | [6] |

| Primary Route of Elimination | Feces (62%, 32% as unchanged drug) | [6] |

| Terminal Half-life (t₁/₂) | 3.5 - 8.7 hours | Varies between sources [3] [6]. |

Key Experimental Protocols for Preclinical Evaluation

The following methodology outlines a standard in vitro protocol for assessing this compound's activity, representative of studies investigating its efficacy in cancer cell lines [4] [8].

Cell Line Treatment and Viability Assay (MTT Assay)

- Purpose: To determine the concentration that reduces cell viability by 50% (IC₅₀).

- Procedure: Plate neuroblastoma or other cancer cell lines in 96-well plates. After 24 hours, treat with a concentration gradient of this compound (e.g., 8 nM to 15 μM) for 24-120 hours. Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan precipitate with DMSO and measure the optical density at 550 nm. Calculate relative cell viability compared to vehicle-treated control cells [4] [8].

Western Blot Analysis of Pathway Modulation

- Purpose: To confirm target engagement and downstream signaling inhibition by measuring phosphorylated and total protein levels.

- Procedure: Treat cells (e.g., 2 x 10⁶ cells in 60-mm plates) with a relevant concentration of this compound (e.g., 1 μM) for about one hour. Harvest cells, lyse, and extract protein. Separate proteins (30-50 μg) via SDS-PAGE, transfer to a membrane, and incubate with specific primary antibodies against phospho-ERK, total ERK, phospho-MEK, and total MEK. Use loading controls like Actin or Vinculin. Detect bound antibodies using fluorescent or chemiluminescent secondary antibodies and visualize with an imaging system. A successful inhibition is indicated by a reduction in phospho-ERK signal without changes in total ERK [4] [8].

Identification of Potential Biomarkers

Clinical Applications and Rationale for Combination Therapy

This compound is approved in combination with the BRAF inhibitor encorafenib for treating specific cancers [5] [7].

- Approved Indications:

- Rationale for Combination: Using this compound with a BRAF inhibitor provides deeper, more durable suppression of the MAPK pathway. This approach enhances anti-tumor activity and, critically, delays the emergence of resistance commonly seen with BRAF inhibitor monotherapy [10] [2].

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. MEKTOVI® ( this compound ) Clinical Pharmacology | Pfizer Medical - US [pfizermedical.com]

- 3. The Discovery and Development of this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits MEK and is effective against ... [pmc.ncbi.nlm.nih.gov]

- 5. - Wikipedia this compound [en.wikipedia.org]

- 6. : Uses, Interactions, this compound of... | DrugBank Online Mechanism [go.drugbank.com]

- 7. Encorafenib (Braftovi) + this compound (Mektovi) [curemelanoma.org]

- 8. MEK and is effective against neuroblastoma... This compound inhibits [link.springer.com]

- 9. , a novel this compound / MEK , exerts anti-leukemic effects... 1 2 inhibitor [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

Binimetinib MAPK pathway inhibition research

Binimetinib at a Glance

The table below summarizes the core characteristics and key preclinical findings for this compound.

| Aspect | Key Findings |

|---|---|

| Mechanism of Action | Selective, ATP-noncompetitive inhibitor of MEK1 and MEK2 [1] [2]. |

| Primary Effect | Blocks phosphorylation and activation of ERK1/2 [1]. |

| Preclinical Efficacy (Cell Viability) | • NRAS-mut Melanoma: IC50 ~50-100 nM (est. from graph) [3]. • Neuroblastoma: Ranges from 8 nM to 1.16 μM in sensitive cell lines [1]. | | Key Biomarker Response | Decreased levels of pERK and DUSP6 in post-treatment tumor biopsies [4] [5]. | | Synergy/Combination | • With BRAFi: Superior anti-tumor activity in BRAF-mutant melanoma [3] [6]. • With Chemo: Manageable toxicity and signal of response in NSCLC (Phase I) [7]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments used to evaluate this compound's activity.

Cell Viability and Proliferation Assays

This protocol is used to determine the concentration of this compound that inhibits 50% of cell growth (IC50).

| Step | Description |

|---|---|

| 1. Cell Seeding | Plate exponentially growing cells in 96-well plates (e.g., 4,500-7,000 cells/well depending on line) [3]. |

| 2. Drug Treatment | Treat cells with a range of this compound concentrations (e.g., from low nM to low μM) for a set period, typically 72 hours [1] [3]. |

| 3. Viability Measurement | Use reagents like MTT or MUH. Viable cells convert MTT to a purple formazan product or hydrolyze MUH to a fluorescent product [1] [3]. |

| 4. Data Analysis | Measure absorbance/fluorescence. Plot % viable cells vs. drug concentration to calculate IC50 using non-linear regression [3]. |

Western Blot Analysis for Pathway Modulation

This technique assesses the effect of this compound on MAPK pathway proteins.

| Step | Description |

|---|---|

| 1. Cell Treatment & Lysis | Treat cells (e.g., with 1 μM this compound for 1 hour). Harvest and lyse cells in RIPA buffer with protease/phosphatase inhibitors [1]. |

| 2. Protein Separation & Transfer | Separate denatured proteins (30-50 μg) by SDS-PAGE. Transfer to a PVDF or nitrocellulose membrane [1]. |

| 3. Antibody Incubation | Block membrane, then incubate with primary antibodies (e.g., pERK, total ERK, pMEK). Use actin/vinculin as loading control. Incubate with fluorescent secondary antibodies [1]. |

| 4. Signal Detection | Visualize and quantify band intensities using an infrared imaging system (e.g., Li-Cor Odyssey) and software like ImageJ [1]. |

In Vivo Biomarker Analysis in Clinical Trials

This method validates target engagement in human tumors.

| Step | Description |

|---|---|

| 1. Biopsy Collection | Collect paired fresh tumor biopsies from patients pre-dose and post-dose (e.g., after 15 days of this compound treatment) [4] [5]. |

| 2. Biomarker Quantification | Analyze biopsy samples for pharmacodynamic biomarkers like pERK and DUSP6 expression levels [4] [5]. |

| 3. Data Correlation | Compare pre- and post-treatment biomarker levels. Explore correlations with clinical efficacy outcomes (e.g., response rate, PFS) [4] [5]. |

MAPK Pathway Inhibition by this compound

The following diagram illustrates the RAS/RAF/MEK/ERK signaling cascade and the precise point where this compound exerts its inhibitory effect.

This compound inhibits MEK, preventing ERK activation and downstream signaling.

Key Research Insights

- Overcoming Resistance: Research shows that adding an ERK inhibitor (like ravoxertinib) to BRAF/MEK inhibitor regimens can significantly enhance apoptosis and growth inhibition in melanoma cells with acquired resistance, representing a promising combinatorial strategy [8].

- Biomarker Findings: In clinical trials, this compound treatment consistently reduced pERK and DUSP6 levels in tumor biopsies, confirming target engagement. However, the degree of reduction was not consistently correlated with clinical efficacy, indicating the complexity of treatment response [4] [5].

- Novel Combinations: A head-to-head in vitro study of BRAF/MEK inhibitor combinations suggested that the unapproved combination of encorafenib (BRAFi) + trametinib (MEKi) demonstrated superior anti-proliferative and pro-apoptotic activity in both BRAF-mutant and NRAS-mutant melanoma cells compared to currently approved combinations [3].

References

- 1. This compound inhibits MEK and is effective against ... [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the RAS/RAF/MAPK pathway for cancer therapy [nature.com]

- 3. Head-to-Head Comparison of BRAF/MEK Inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 4. Biomarker results from a phase II study of MEK1/2 inhibitor ... [pmc.ncbi.nlm.nih.gov]

- 5. Biomarker results from a phase II study of MEK1/2 inhibitor ... [oncotarget.com]

- 6. Comparative effectiveness among BRAF plus MEK ... [sciencedirect.com]

- 7. A phase I study of this compound (MEK 162), a MEK inhibitor ... [sciencedirect.com]

- 8. Combinatorial ERK Inhibition Enhances MAPK Pathway ... [pmc.ncbi.nlm.nih.gov]

Quantitative ADME & Pharmacokinetic Data Summary

| Parameter | Findings / Value | Context / Details |

|---|---|---|

| Absorption | At least ~50% absorbed[Tmax ~1.6 hours [1] | Significant first-pass metabolism; true absorption thought to be higher due to unstable glucuronide conjugates in GI tract [2] [3]. |

| Distribution | 97% plasma protein bound [1] | Blood-to-plasma ratio is 0.72 [1]. |

| Primary Metabolic Pathways | Direct glucuronidation (61.2%) [2] [3] | Mainly via UGT1A1, with contributions from UGT1A3, UGT1A9, and UGT2B7 [3] [1]. |

| Secondary Metabolic Pathways | CYP N-demethylation (17.8%) [2] [3] | Primarily by CYP1A2 and CYP2C19 (roughly equal contribution) [3] [1]. |

| Excretion | Feces: 62.3% (32% unchanged) [3] [1] | Total recovery of radioactivity was 93.6% [2] [3]. |

| Urine: 31.4% (6.5% unchanged) [3] [1] | Renal clearance of unchanged drug contributes ~6.9% to total clearance [2] [3]. | |

| Terminal Half-life (t₁/₂) | 3.5 hours [1] | - |

| Time to Cmax (Tmax) | ~1.6 hours [1] | - |

| Active Metabolite (AR00426032) | N-desmethyl binimetinib | Formed by CYP1A2/2C19; circulates at <10% of total radioactivity and is nearly equipotent to parent drug [3] [1]. |

Detailed Experimental Protocols

The quantitative data in the previous section was derived from specific, rigorous clinical and in vitro studies. The methodologies for key experiments are detailed below.

Human Radiolabeled ADME Study [2] [3]

- Objective: To characterize the complete absorption, distribution, metabolism, and excretion (ADME) profile of this compound in humans.

- Study Design: An open-label, single-center study.

- Participants: 6 healthy male participants.

- Dosing: A single oral dose of 45 mg of [14C]-labeled this compound (containing 40 μCi of radioactive material).

- Sample Collection: Blood, plasma, urine, and feces were collected up to 312 hours post-dose.

- Analytical Methods:

- Total Radioactivity: Measured in blood and plasma using liquid scintillation counting (LSC).

- Metabolite Profiling: Performed on plasma, urine, and fecal samples using liquid chromatography (LC) coupled with radiodetection and mass spectrometry (MS).

- Pharmacokinetics: Plasma concentrations of this compound and its active metabolite (AR00426032) were determined using validated LC-MS/MS methods.

In Vitro Cytochrome P450 Inhibition Study [4]

- Objective: To investigate the inhibitory effect of this compound on human cytochrome P450 (CYP) enzymes.

- System: Human liver microsomes.

- Assay:

- Reversible Inhibition: this compound was incubated with NADPH-supplemented microsomes and CYP-specific probe substrates (e.g., phenacetin for CYP1A2).

- Time-Dependent Inhibition (TDI): this compound was pre-incubated with NADPH-supplemented microsomes for 30 minutes before adding the probe substrate.

- IC50 Shift: A left-shift in the IC50 value after pre-incubation indicated time-dependent inhibition.

- Analysis: IC50 values were determined, and inactivation parameters (KI and Kinact) were calculated for CYP1A2.

Hepatic Impairment Pharmacokinetic Study [1]

- Objective: To evaluate the pharmacokinetics of a single oral dose of this compound in participants with varying degrees of hepatic impairment compared to healthy controls.

- Study Design: A phase 1, open-label, single-dose, parallel-group study.

- Participants: 27 pharmacokinetic-evaluable participants were enrolled into four groups based on National Cancer Institute (NCI) criteria:

- Group 1: Normal hepatic function (control)

- Group 2: Mild hepatic impairment

- Group 3: Moderate hepatic impairment

- Group 4: Severe hepatic impairment (received a reduced dose)

- Matching: Participants in impaired groups were demographically matched (age, gender, body weight) to controls.

- Analysis: Plasma concentrations of this compound were measured, and dose-normalized PK parameters (Cmax/D and AUCinf/D) were compared between groups. The unbound (free) fraction of this compound was also assessed.

Metabolic Pathways and Clinical Implications

The data from these studies paint a detailed picture of how this compound is processed in the body, which has direct clinical consequences.

Metabolic Pathway Visualization

The following diagram summarizes the primary and secondary clearance pathways of this compound, based on the described studies [2] [3] [1].

This compound is cleared mainly by glucuronidation, with CYP metabolism and renal excretion as minor pathways.

Key Clinical Implications

Drug-Drug Interactions (DDIs): this compound's role as a potent reversible and time-dependent inhibitor of CYP1A2 [4] means it can increase the plasma concentrations of other drugs metabolized by this enzyme (e.g., phenacetin, caffeine, theophylline). Furthermore, its own metabolism can be affected by co-administered drugs. A 2025 retrospective study found that patients with high-grade DDIs had significantly shorter overall and progression-free survival, underscoring the critical need for medication review and management [5].

Hepatic Impairment Dosing: Because the liver is the primary site for this compound metabolism (glucuronidation and CYP), hepatic impairment significantly increases drug exposure. The hepatic impairment study concluded that:

- Mild HI: No dose adjustment necessary.

- Moderate & Severe HI: Recommended dose reduction due to an 81% and 111% increase in total exposure (AUCinf/D), and an even greater increase (248-280%) in unbound (active) drug exposure, respectively [1].

Blood-Brain Barrier Penetration: Unencapsulated this compound has limited ability to cross the blood-brain barrier [6]. Research is ongoing to develop delivery systems, like polymeric nanocarriers (polymersomes), to improve brain penetration for treating metastases [6]. A separate study is also investigating a brain-permeable BRAF inhibitor (C1a) to address this challenge [7].

References

- 1. Pharmacokinetics of this compound in Participants with ... [link.springer.com]

- 2. The Absorption, Distribution, Metabolism, and Excretion of ... [pubmed.ncbi.nlm.nih.gov]

- 3. The Absorption, Distribution, Metabolism, and Excretion of ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound Is a Potent Reversible and Time-Dependent ... [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of Drug–Drug Interactions on Clinical Outcomes in ... [pmc.ncbi.nlm.nih.gov]

- 6. Preclinical evaluation of this compound (MEK162) delivered via ... [pmc.ncbi.nlm.nih.gov]

- 7. Early Study of Brain-Permeable BRAF Inhibitor Shows ... [ajmc.com]

Potency (IC50) of Binimetinib in Preclinical Models

The table below summarizes the sensitivity of various cancer cell lines to Binimetinib.

| Cancer Type | Cell Line / Model | Genetic Feature | Reported IC50 / Sensitivity | Source/Reference |

|---|---|---|---|---|

| In vitro Kinase Assay | MEK Enzyme | N/A | 12 nM [1] [2] | MedChemExpress, Expert Opin Drug Discov. |

| Neuroblastoma | Sensitive Cell Lines | High p-MEK/p-ERK | 8 nM - 1.16 μM [3] [4] [5] | BMC Cancer |

| Neuroblastoma | Resistant Cell Lines | N/A | >15 μM (No significant reduction in viability) [3] [5] | BMC Cancer |

| Solid Tumors | Panel (e.g., HT29, A375) | BRAF- or NRAS-mutant | 30 - 250 nM (Cell proliferation) [2] | Expert Opin Drug Discov. |

| Melanoma | Patient-derived Xenografts | NRAS gain | Sensitive [6] | European Journal of Cancer |

Detailed Experimental Protocols

The key data on this compound's activity were generated using standard preclinical in vitro methodologies.

Cell Viability Assay (MTT Assay)

This protocol was used to determine the IC50 values in neuroblastoma and other cell lines [4] [5].

- Purpose: To measure the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

- Cell Plating: Exponentially growing cells are plated in 96-well plates (0.35–0.9 × 10^5 cells/mL) and allowed to adhere for 24 hours [4] [5].

- Drug Treatment: this compound is added to wells at specified concentrations (e.g., from 8 nM to over 15 μM) and incubated for 24-120 hours. A stock solution is typically prepared in DMSO and diluted in media immediately before use [3] [5].

- Viability Measurement: MTT reagent is added and incubated for 4 hours. Viable cells reduce MTT to an insoluble purple formazan product. The medium is then aspirated, and DMSO is added to solubilize the formazan crystals [5].

- Analysis: The optical density (OD) is measured at 550 nm. Relative cell viability is calculated by comparing the OD of treated wells to that of vehicle-treated control wells. The IC50 is then determined from the dose-response curve [5].

Western Blot Analysis

This protocol was used to confirm target engagement and understand the mechanism of action [3] [4] [5].

- Purpose: To examine the levels and phosphorylation status of MEK, ERK, and other proteins in response to this compound treatment.

- Cell Treatment and Lysis: Neuroblastoma cells (e.g., 2 × 10^6 cells plated in 60-mm dishes) are treated with a concentration of this compound (e.g., 1 μM) or vehicle for a set period (e.g., 1 hour). Cells are then harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors [4] [5].

- Protein Separation and Transfer: Total denatured protein (30–50 μg) from each sample is separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane [4] [5].

- Antibody Probing: Membranes are blocked and then incubated overnight with specific primary antibodies against:

- Signal Detection: Membranes are incubated with IRDye800-conjugated secondary antibodies, and the signal is visualized using an Odyssey infrared imaging system. Band densities can be quantified using software like ImageJ [4] [5].

Mechanism of Action and Experimental Logic

This compound is an ATP-noncompetitive, allosteric inhibitor that selectively targets MEK1 and MEK2, key components of the RAS/RAF/MEK/ERK pathway [4] [7] [2]. The following diagram illustrates the signaling pathway and the experimental workflow used to validate this compound's activity.

The diagram shows that this compound's inhibition of MEK1/2 blocks the phosphorylation of ERK1/2, a key downstream effector. This blockade is directly measured by Western Blot. The loss of proliferative signals then leads to reduced cancer cell viability, quantified by the MTT assay to determine IC50 values [3] [7]. Furthermore, research has identified that low expression of the NF1 protein, a negative regulator of RAS, is a biomarker correlated with increased sensitivity to this compound in neuroblastoma models [3] [5].

Key Insights for Research Applications

- Context is Crucial: this compound's potency is highly dependent on the cellular context. The same cancer type can have sensitive and resistant cell lines, underscoring the need for biomarker identification like NF1 status [3] [5].

- Validate Target Engagement: Effective MEK inhibition should be confirmed by a near-complete loss of phosphorylated ERK (p-ERK) in sensitive cells. Resistance is often associated with an incomplete suppression of p-ERK [3].

- Explore Rational Combinations: Preclinical data suggests that combining this compound with other agents, such as the BRAF inhibitor encorafenib (clinically approved) or metformin, can yield synergistic effects and overcome resistance [7] [8] [2].

References

- 1. This compound (MEK162) | MEK1/2 Inhibitor [medchemexpress.com]

- 2. The Discovery and Development of this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 3. inhibits MEK and is effective against neuroblastoma tumor... This compound [pubmed.ncbi.nlm.nih.gov]

- 4. This compound inhibits MEK and is effective against ... [pmc.ncbi.nlm.nih.gov]

- 5. inhibits MEK and is effective against neuroblastoma tumor... This compound [bmccancer.biomedcentral.com]

- 6. Analysis of NRAS gain in 657 patients with melanoma and ... [sciencedirect.com]

- 7. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 8. Metformin increases antitumor activity of MEK inhibitor ... [sciencedirect.com]

Binimetinib structure activity relationship

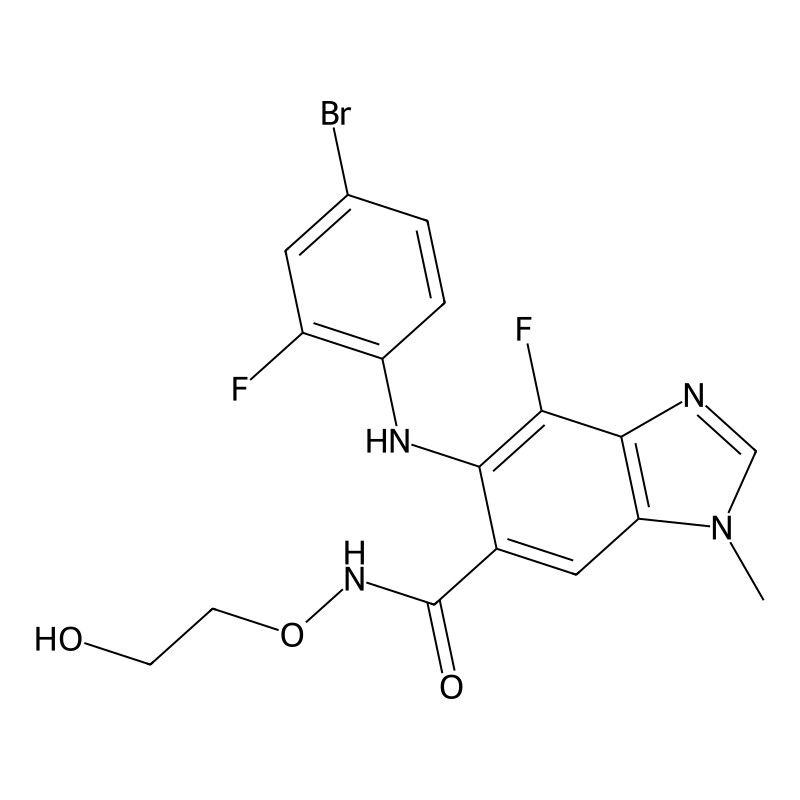

Chemical Structure and Key Properties

Binimetinib is a small molecule inhibitor with specific chemical characteristics that define its identity and functionality [1].

| Property | Detail |

|---|---|

| Chemical Formula | C₁₇H₁₅BrF₂N₄O₃ [1] |

| Average Mass | 441.233 g/mol [1] |

| IUPAC Name | 5-[(4-Bromo-2-fluorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide [2] |

| Modality | Small Molecule [1] |

| Class | Benzimidazoles, Halogenated hydrocarbons, Fluorine compounds [2] |

Mechanism of Action and Target Profile

This compound is an ATP-uncompetitive, selective inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) [3] [4]. This core mechanism underlies its therapeutic activity.

- Target and Pathway: MEK1 and MEK2 are kinases in the MAPK/ERK pathway (also known as the RAS/RAF/MEK/ERK pathway), a critical signaling cascade that regulates cell growth, proliferation, and survival [3] [4]. This pathway is frequently hyperactivated in cancers due to mutations in genes like BRAF or NRAS [3].

- Inhibition Specificity: By binding to a site distinct from the ATP-binding pocket, this compound reversibly inhibits MEK1/2, preventing the phosphorylation and activation of their downstream effectors, ERK1 and ERK2 [1] [4]. This inhibition halts the propagation of pro-growth signals, leading to reduced tumor cell proliferation.

- Selectivity: The drug is highly selective for MEK1/2, demonstrating no significant off-target activity against a panel of over 220 other kinases [3].

The following diagram illustrates the MAPK/ERK signaling pathway and where this compound exerts its inhibitory effect.

Preclinical Characterization and Potency

The biological activity of this compound has been extensively characterized in preclinical studies. The table below summarizes key quantitative data from these investigations [3] [5].

| Parameter | Value / Range | Context |

|---|---|---|

| IC₅₀ (MEK Enzyme Assay) | 12 nM | Concentration for half-maximal inhibition of MEK kinase activity [3]. |

| IC₅₀ (Cell Proliferation) | 30 - 250 nM | Range across various BRAF- and NRAS-mutant cancer cell lines (e.g., A375, SKMEL2) [3]. |

| In Vivo Efficacy | 3 - 30 mg/kg/day | Dose-dependent tumor growth inhibition in mouse xenograft models over 21 days [3]. |

Clinical Pharmacokinetics and Metabolism

The disposition of this compound in the body, derived from human studies, is summarized in the following table [3] [1].

| Parameter | Value | Note |

|---|---|---|

| Bioavailability | ~50% | Fraction of oral dose absorbed [3]. |

| Tₘₐₓ | 1.6 hours | Median time to reach maximum serum concentration [1]. |

| Protein Binding | 97% | Highly bound to human plasma proteins [1]. |

| Volume of Distribution (Vd) | 92 L (geometric mean) | Suggests wide distribution in tissues [1]. |

| Primary Metabolites | Direct glucuronidation; N-desmethylated metabolite (M3) | M3 is active but contributes <20% to total exposure. CYP1A2 and CYP2C19 are involved in M3 formation [3] [1]. |

| Primary Route of Elimination | Feces (62%), Urine (31%) | Majority of the drug is excreted via the feces [3] [1]. |

| Terminal Half-life (t₁/₂) | 3.5 - 8.7 hours | Varies between clinical reports [3] [1]. |

| Clearance (CL/F) | 20.2 L/h | Apparent oral clearance [1]. |

Experimental Protocol for MEK Inhibition

For your reference, here is a detailed methodology adapted from a preclinical study that investigated the efficacy of this compound in neuroblastoma cell lines, which is representative of common approaches for evaluating MEK inhibitors [5].

- 1. Cell Culture and Treatment: A panel of relevant cancer cell lines is maintained in appropriate media supplemented with 10% fetal bovine serum. Cells are plated and allowed to adhere for 24-48 hours before treatment.

- 2. Drug Preparation: A 10 mM stock solution of this compound is prepared in DMSO and stored at -20°C. Immediately before use, the stock is diluted in culture media to the desired working concentrations.

- 3. Cell Viability Assay (MTT Assay):

- Exponentially growing cells are plated in 96-well plates.

- After 24 hours, the cells are treated with a range of this compound concentrations.

- Following an incubation period (e.g., 72 hours), MTT reagent is added to each well. Viable cells reduce MTT to an insoluble purple formazan.

- The medium is aspirated, and the formazan crystals are dissolved in a solvent like DMSO.

- The absorbance of each well is measured, and the percentage of viable cells relative to an untreated control is calculated. The IC₅₀ value is determined from the dose-response curve.

- 4. Analysis of Pathway Inhibition (Western Blot):

- Cells are treated with a specific concentration of this compound (e.g., 1 μM) or a vehicle control for a set period (e.g., 1 hour).

- Cells are harvested and lysed using RIPA buffer containing protease and phosphatase inhibitors.

- Total protein concentration is quantified. Equal amounts of denatured protein from each sample are separated by SDS-PAGE and transferred to a membrane.

- The membrane is probed with primary antibodies against key proteins, such as:

- Phosphorylated ERK (p-ERK)

- Total ERK

- Phosphorylated MEK (p-MEK)

- Total MEK

- After incubation with fluorescent or HRP-conjugated secondary antibodies, signal detection confirms the reduction in p-ERK and p-MEK, demonstrating effective target engagement.

Summary and Research Considerations

This compound is a structurally defined, potent, and selective MEK1/2 inhibitor. Its uncompetitive mechanism, high target specificity, and demonstrated efficacy in BRAF and NRAS-driven models form the cornerstone of its activity profile [3] [4] [5].

To further your research, consider these avenues:

- Consult Patent Literature: The primary source for detailed Structure-Activity Relationship (SAR) data is often the original patent documents filed during the drug's discovery. These contain synthetic routes and activity data for the lead compound and its analogs.

- Explore Combination Therapies: The therapeutic utility of this compound is significantly enhanced in rational combinations, most notably with the BRAF inhibitor encorafenib for BRAF-mutant melanoma and NSCLC [3] [6] [1]. Research into other combinations, for instance with CDK4/6 inhibitors or metformin, is also ongoing [7] [8].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. - Array BioPharma/Ono... - AdisInsight this compound [adisinsight.springer.com]

- 3. The Discovery and Development of this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. This compound inhibits MEK and is effective against ... [pmc.ncbi.nlm.nih.gov]

- 6. ASCO : Promising Safety and Efficacy of Encorafenib and... [pharmacytimes.com]

- 7. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

- 8. Metformin increases antitumor activity of MEK inhibitor ... [sciencedirect.com]

Mechanism of Action & Signaling Pathway

Binimetinib acts by potently inhibiting MEK1/2, which are serine/threonine kinases downstream of BRAF and NRAS in the MAPK pathway. This pathway regulates crucial cellular processes including proliferation, survival, and differentiation [1] [2]. The following diagram illustrates the MAPK pathway and the site of this compound's inhibition.

This compound allosterically inhibits MEK1/2, blocking MAPK pathway signaling.

Quantitative Pharmacological & ADME Profile

The following table consolidates key quantitative data from preclinical and clinical studies, which is essential for research and development applications.

| Parameter | Value / Detail | Context |

|---|---|---|

| Cellular Proliferation IC₅₀ | 30 - 250 nM [1] | Range in BRAF- and NRAS-mutant cell lines (e.g., A375, SKMEL2) |

| Maximum Tolerated Dose (MTD) | 60 mg twice daily (BID) [1] [3] | Established in phase 1 clinical trials |

| Recommended Phase 2 Dose | 45 mg BID [1] [3] | Based on improved tolerability profile |

| Oral Bioavailability | At least 50% [1] [4] | Estimated from human ADME study |

| Time to Max Concentration (Tₘₐₓ) | ~2 hours [4] | Prior to steady state |

| Elimination Half-life (t₁/₂) | ~8.66 hours (Range: 8.10 - 13.6h) [1] | Median terminal half-life |

| Primary Metabolic Pathways | Direct glucuronidation (≈61%); CYP1A2/2C19 oxidation (≈18%) [1] [4] | CYP metabolism produces active N-desmethyl metabolite (M3) |

| Route of Elimination | Feces (62.3%), Urine (31.4%) [1] [4] | Recovery of radioactivity in human ADME study |

Key Experimental Protocols for Target Validation

For scientists aiming to validate MEK inhibition, here are the core methodologies from foundational studies on this compound.

In Vitro MEK Enzyme Inhibition Assay

- Objective: Determine the half-maximal inhibitory concentration (IC₅₀) of this compound against purified MEK1/2 enzyme.

- Protocol Summary: this compound activity was tested against purified MEK enzyme. The IC₅₀ of 12 nM was calculated from the dose-response curve of MEK activity in the presence of varying concentrations of the inhibitor [1] [3].

Cellular pERK Inhibition Assay (Pharmacodynamics)

- Objective: Confirm on-target engagement by measuring this compound-induced suppression of phosphorylated ERK (pERK) in cancer cell lines.

- Protocol Summary:

- Cell Culture: Human cancer cell lines (e.g., BRAF-mutant A375, NRAS-mutant SKMEL2) are cultured and treated with a range of this compound concentrations [1].

- Lysis and Analysis: After treatment, cells are lysed, and proteins are separated by SDS-PAGE.

- Western Blotting: Membranes are probed with antibodies against pERK and total ERK to demonstrate specific pathway inhibition [1] [2].

Ex Vivo Skin Biopsy pERK Analysis (Clinical Correlative Study)

- Objective: Demonstrate proof-of-mechanism and target modulation in patients from clinical trials.

- Protocol Summary:

- Sample Collection: Paired skin punch biopsies are obtained from patients pre-dose and at a defined time post-dose (e.g., 2 hours) after this compound administration [3] [2].

- Tissue Processing: Proteins are extracted from the biopsy samples.

- Analysis: pERK levels are quantified using Western blotting or immunohistochemistry to confirm pathway suppression in human tissue [2].

Preclinical & Clinical Proof-of-Concept

- Preclinical In Vivo Efficacy: this compound exhibited dose-dependent inhibition of tumor growth in mouse xenograft models derived from melanoma, colorectal cancer, and other solid tumors at doses of 3 to 30 mg/kg daily [1] [3].

- Clinical Biomarker Validation: In a phase II study, analysis of paired tumor biopsies showed a consistent decrease in levels of pERK and DUSP6 (a gene transcriptionally regulated by ERK) post-treatment, confirming successful target engagement in human tumors [2]. The following workflow diagram summarizes this key experiment.

Experimental workflow for assessing this compound target engagement in clinical trials.

Research and Development Context

- Combination Therapy Rationale: In BRAF-mutant melanoma, this compound is used with the BRAF inhibitor encorafenib. This dual MAPK pathway blockade significantly improves efficacy and helps prevent or delay the emergence of resistance commonly seen with BRAF inhibitor monotherapy [1] [5].

- Exploratory Indications: Research continues into this compound's efficacy in other malignancies, including biliary cancer, KRAS-mutant NSCLC, and colorectal cancer, often in combination with other targeted agents or chemotherapy [3] [6] [5].

- Latest Clinical Progress: Recent phase 3 trial data (Columbus-AD) showed that adjuvant encorafenib and this compound improved recurrence-free survival in patients with resected stage IIB/IIC BRAF-mutant melanoma, indicating a potential expansion of its approved use [7].

References

- 1. The Discovery and Development of this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 2. Biomarker results from a phase II study of MEK1/2 inhibitor ... [oncotarget.com]

- 3. A phase 1 dose-escalation and expansion study of ... [nature.com]

- 4. The Absorption, Distribution, Metabolism, and Excretion of ... [pmc.ncbi.nlm.nih.gov]

- 5. A Phase I/IB Trial of this compound in Combination with ... [sciencedirect.com]

- 6. A Phase Ia/b study of MEK1/2 inhibitor this compound with MET ... [pmc.ncbi.nlm.nih.gov]

- 7. ASCO 2025: Promising Safety and Efficacy of Encorafenib ... [pharmacytimes.com]

Quantitative Xenograft Data Summary

The table below summarizes data from in vivo xenograft studies investigating Binimetinib's antitumor activity.

| Study Focus | Cell Line / Model Details | Dosing Regimen | Key Quantitative Results | Source / Citation |

|---|---|---|---|---|

| Antitumor Activity | Various BRAF-mutant human xenograft models in mice [1] | 3 to 30 mg/kg daily for 21 days [2] | Dose-dependent inhibition of tumor growth [2] | Preclinical data [2] |

| Mechanism of Action | BRAF V600E mutant human melanoma xenografts [1] | This compound + Encorafenib | Greater anti-tumor activity vs. either drug alone; delayed emergence of resistance [1] | DrugBank [1] |

| Overcoming Resistance | BRAF V600E mutant NSCLC patient-derived xenograft (PDX) [1] | This compound + Encorafenib | Greater anti-tumor activity compared to this compound alone [1] | DrugBank [1] |

| Personalized Therapy | 12 PDX models from BRAF inhibitor-resistant patients [3] | Triple combo: Capmatinib + Encorafenib + this compound | Complete and sustained tumor regression in all animals in a selected PDX model with high pMET [3] | PMC [3] |

Detailed Experimental Protocols

Here are the methodologies for key xenograft experiments, which you can adapt for your research.

In Vivo Efficacy Study in Established Xenografts

This protocol is used to assess the antitumor activity of this compound as a single agent or in combination.

- Animal Model: Immune-deficient mice (e.g., NSG - NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) [3].

- Tumor Implantation: Subcutaneous implantation of human cancer cell lines or patient-derived tumor cells, often mixed with Matrigel to enhance engraftment [3].

- Randomization & Dosing: Once tumors reach a predetermined volume (e.g., 200 mm³), mice are randomized into treatment groups. This compound is typically administered via oral gavage [3].

- Tumor Monitoring: Tumor size is measured regularly (e.g., twice weekly) using calipers. Volume is calculated as (W² × L)/2 [3].

- Endpoint Analysis: Animals are sacrificed when tumors in the control group reach the maximum allowed volume (e.g., 1000 mm³). Tumor growth inhibition is assessed by comparing the tumor volumes or growth rates between treated and control groups [3].

Patient-Derived Xenograft (PDX) Therapy Experiment

This protocol is designed to model and overcome therapy resistance using clinically relevant models.

- PDX Generation: Fresh tumor samples from patients who progressed on BRAF inhibitors are minced, digested with collagenase IV and trypsin, and implanted subcutaneously into NSG mice [3].

- In Vivo Expansion: Tumors are serially passaged in mice to expand the living biobank. This expansion phase can be performed under continuous drug pressure (e.g., with a BRAF inhibitor in diet) to maintain resistance profiles [3].

- Therapy Trial: Expanded PDX tumor chunks are re-implanted into a cohort of mice. After tumor establishment, a washout period may be implemented before mice are randomized into multiple second-line treatment arms to test different combination therapies [3].

- Analysis: In addition to tumor volume, tissues are collected for molecular analysis (e.g., Western Blot, IHC for Ki-67 and cleaved caspase-3, RPPA) to correlate response with proteomic and genomic features [3].

Signaling Pathway & Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by this compound and the workflow for PDX experiments.

This compound targets MEK1/2 in the MAPK pathway; resistance can involve MAPK reactivation or parallel pathways like PI3K, requiring combination therapies [1] [3] [4].

Workflow for establishing PDX models from resistant melanoma patients and using them in pre-clinical trials to test second-line therapies [3].

Key Insights for Researchers

- Overcoming Resistance: The most compelling data shows that This compound combined with encorafenib is more effective than either agent alone and can delay the emergence of resistance in BRAF-mutant models [1]. For complex resistance involving parallel pathways like MET amplification, triple combinations (e.g., encorafenib + this compound + capmatinib) can induce complete and sustained regression in pre-clinical models [3].

- Biomarker-Driven Models: The PDX approach highlights the importance of integrating genomic and proteomic data (e.g., identifying MET amplification and pMET levels) to predict which tumors will respond to specific combination therapies, moving towards more personalized pre-clinical testing [3].

References

- 1. : Uses, Interactions, Mechanism of Action | DrugBank Online this compound [go.drugbank.com]

- 2. The Discovery and Development of this compound for the ... [pmc.ncbi.nlm.nih.gov]

- 3. Personalized pre-clinical trials in BRAF inhibitor resistant ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]

Binimetinib selective MEK inhibitor properties

Mechanism of Action and Selectivity

Binimetinib exerts its anti-cancer effects through a highly specific mechanism, detailed in the diagram below.

Figure 1: this compound inhibits MEK1/2 to block MAPK pathway signaling.

- Uncompetitive Inhibition: Unlike many kinase inhibitors that target the ATP-binding site, this compound binds to a unique site on the MEK1/2 enzymes, locking them in an inactive conformation. This mechanism is independent of ATP concentration, which may contribute to its high specificity and reduced risk of off-target effects [1] [2].

- Downstream Consequences: By inhibiting MEK1/2, this compound prevents the subsequent phosphorylation and activation of ERK1/2. This inhibition halts the transmission of pro-growth and pro-survival signals, leading to cell cycle arrest (primarily at the G1 phase) and the inhibition of production of various inflammatory cytokines [3] [2].

Preclinical Efficacy and Biomarker Data

Preclinical studies across various cancer types have demonstrated the efficacy of this compound and identified potential biomarkers for predicting response.

Table 1: Preclinical Efficacy of this compound in Various Cancer Models

| Cancer Model | Key Genetic Background | Observed Effect | Proposed Biomarker / Resistance Mechanism | Source |

|---|---|---|---|---|

| Neuroblastoma | High p-MEK/p-ERK expression | Sensitive (IC50: 8 nM - 1.16 μM) | NF1 protein loss correlated with sensitivity [1]. | [1] |

| Myeloid/Lymphoid Leukemia | N-RAS mutation (3 of 5 lines) | Sensitive (Growth inhibition) | High p-Akt correlated with resistance [3] [4]. | [3] [4] |

| Myeloid/Lymphoid Leukemia | No N-RAS mutation (1 of 5 lines) | Sensitive (Growth inhibition) | Response not solely dependent on RAS status [3]. | [3] [4] |

Detailed Experimental Protocols

The following are key methodologies from cited studies for evaluating this compound's activity.

Cell Viability (MTT) Assay [1]

This protocol measures this compound's cytotoxic effects.

- Cell Plating: Plate exponentially growing neuroblastoma cells in 96-well plates (0.35–0.9 × 10⁵ cells/mL).

- Drug Treatment: After 24 hours, add this compound to wells at specified concentrations. Use DMSO as a vehicle control.

- Incubation: Incubate plates at 37°C for 24–120 hours.

- MTT Addition & Measurement: Add MTT reagent and incubate for 4 hours. Viable cells reduce MTT to insoluble formazan. Aspirate medium, dissolve formazan in DMSO, and measure absorbance to determine the percentage of viable cells relative to controls. IC50 values are calculated using software like GraphPad Prism.

Western Blot Analysis for MAPK Pathway Modulation [1]

This protocol assesses target engagement and pathway inhibition.

- Cell Treatment: Plate cells and treat with this compound (e.g., 1 μM) or vehicle for 1 hour.

- Protein Extraction: Lyse cells in RIPA buffer with protease and phosphatase inhibitors.

- Protein Separation and Transfer: Separate 30-50 μg of denatured protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

- Antibody Probing: Block membrane and probe overnight with primary antibodies (e.g., p-ERK, total ERK, p-MEK, total MEK, Actin/Vinculin as loading control).

- Detection: Incubate with fluorescently-labeled secondary antibodies and visualize signal using an infrared imaging system (e.g., LI-COR Odyssey). Analyze band densities with ImageJ software.

Apoptosis Detection by Flow Cytometry [3] [4]

This protocol quantifies this compound-induced programmed cell death.

- Cell Treatment: Seed leukemia cells in 6-well plates and treat with this compound.

- Staining: Harvest cells and stain with fluorescein-labeled Annexin V and propidium iodide (PI).

- Flow Cytometry: Analyze samples using a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.

Clinical Applications and Combination Strategies

This compound's clinical use is established in BRAF-mutant cancers, with ongoing research exploring its utility in other contexts driven by MAPK pathway dysregulation.

Table 2: Clinical Applications and Key Trial Data for this compound

| Clinical Context | Combination / Monotherapy | Key Trial Data / Findings | Source |

|---|---|---|---|

| Unresectable/Metastatic Melanoma (with BRAF V600E/K mutation) | Encorafenib (BRAF inhibitor) | FDA Approved (2018): Improved PFS vs vemurafenib monotherapy. | [2] |

| Metastatic NSCLC (with BRAF V600E mutation) | Encorafenib | FDA Approved (2023): Based on evidence from clinical trials. | [2] |

| Stage IIB/IIC Melanoma (adjuvant, BRAF V600E/K) | Encorafenib | 12-month RFS: 86% (vs 70% with placebo). Consistent safety profile. | [5] |

| NRAS-Mutant Melanoma | Monotherapy | Median PFS of 2.8 months vs 1.5 months with dacarbazine. | [2] |

Understanding and Overcoming Resistance

Intrinsic and acquired resistance is a challenge for targeted therapies like this compound. Key mechanisms and strategies to overcome them are under investigation.

Figure 2: Key resistance mechanisms and combination strategies for this compound.

- PI3K/Akt Pathway Activation: In leukemia models, high basal levels of phosphorylated Akt are associated with resistance to this compound. Combining this compound with a PI3K/Akt inhibitor showed additive growth-suppressive effects, suggesting a viable combination strategy [3] [4].

- Feedback Loops and RAF Dimers: In NRAS-mutant melanoma, resistance to MEK inhibition can occur through alternative activation of the MAPK pathway involving CRAF. Combining MEK inhibitors with pan-RAF inhibitors (like brimarafenib) can synergistically shut down the pathway and induce apoptosis, preventing the emergence of resistant clones [6].

Conclusion

This compound is a potent and selective MEK1/2 inhibitor with a well-defined mechanism of action. Its clinical utility is firmly established in BRAF-mutant melanoma and NSCLC, supported by robust preclinical and clinical data. Future research will focus on expanding its use through rational combination therapies that target inherent resistance mechanisms.

References

- 1. This compound inhibits MEK and is effective against ... [pmc.ncbi.nlm.nih.gov]

- 2. - Wikipedia this compound [en.wikipedia.org]

- 3. , a novel this compound 1/2 MEK , exerts anti-leukemic effects... inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. , a novel this compound 1/2 MEK , exerts anti-leukemic effects... inhibitor [link.springer.com]

- 5. ASCO 2025: Promising Safety and Efficacy of Encorafenib ... [pharmacytimes.com]

- 6. Combination of the Novel RAF Dimer Inhibitor Brimarafenib ... [pmc.ncbi.nlm.nih.gov]

Binimetinib dosing schedule in clinical trials

Binimetinib Dosing in Clinical Trials

| Disease Context | Recommended Dose & Schedule | Combination Therapy | Patient Population / Trial Notes |

|---|---|---|---|

| Metastatic Melanoma [1] [2] [3] | 45 mg orally, twice daily | Encorafenib | Adult patients with BRAF V600E or V600K mutation; treatment until disease progression or unacceptable toxicity [2]. |

| NF1-Associated Plexiform Neurofibromas [4] | Adults: 30 mg orally, twice daily Children (1-17 yrs): 32 mg/m² (max: 45 mg), twice daily | Monotherapy | Phase II study; adult dose reduced from 45 mg to 30 mg BID due to tolerability issues [4]. | | Metastatic Colorectal Cancer (mCRC) [5] | 45 mg orally, twice daily (continuous or intermittent) | FOLFOX | Phase I trial in heavily pre-treated patients; MTD was 45 mg BID [5]. | | Advanced Solid Tumors [6] | 45 mg orally, twice daily (RP2D) | Various / Monotherapy | Initial MTD was 60 mg BID; 45 mg BID established as RP2D due to better tolerability [6]. |

Detailed Experimental Context & Protocols

To effectively apply these dosing schedules in a research setting, understanding the underlying clinical trial design and supportive protocols is essential.

Dose Rationale and Escalation

The standard adult dose of 45 mg twice daily was established after initial phase I studies determined a higher maximum tolerated dose (MTD) of 60 mg twice daily was less tolerable. The 45 mg dose was subsequently confirmed as the Recommended Phase II Dose (RP2D) across multiple trials due to a more manageable safety profile while maintaining efficacy [6]. This highlights that the clinically approved dose may be lower than the maximum tolerated dose to optimize the risk-benefit ratio.

Dose Modification Protocols

Clinical protocols mandate specific dose modifications and monitoring to manage adverse events. The following workflow outlines the common management strategy for toxicities.

The standard first dose reduction for this compound is from 45 mg to 30 mg twice daily. If adverse events persist and are intolerable at the 30 mg dose, permanent discontinuation is recommended [2] [3]. Specific modifications are required for particular toxicities [2] [3]:

- Hepatotoxicity: For Grade 3 or 4 AST/ALT elevation, withhold this compound for up to 4 weeks. If levels improve, resume at a reduced dose; if not, permanently discontinue.

- Cardiomyopathy: For an asymptomatic absolute decrease in LVEF >10% from baseline that is also below the lower limit of normal, withhold for up to 4 weeks. For symptomatic heart failure or a decrease in LVEF >20%, permanently discontinue.

- Serous Retinopathy: For symptomatic cases, withhold for up to 10 days. If symptoms improve, resume at the same or reduced dose.

- Retinal Vein Occlusion (RVO): Permanently discontinue this compound for RVO of any grade.

- Rhabdomyolysis: For Grade 4 asymptomatic CPK elevation or any CPK elevation with symptoms, withhold for up to 4 weeks. If improved, resume at a reduced dose.

Special Population Considerations

- Hepatic Impairment: For patients with moderate or severe hepatic impairment, the recommended starting dose is 30 mg twice daily [2] [3].

- Renal Impairment: No dose adjustment is recommended for patients with renal impairment [3].

- Pediatric Patients: Dosing is based on body surface area. The recommended dose is 32 mg/m² (maximum 45 mg) orally twice daily [4].

Key Takeaways for Protocol Design

- Confirm Mutation Status: For melanoma and NSCLC trials, protocol must require confirmation of BRAF V600E or V600K mutation prior to initiation [2].

- Plan for Dose Reductions: A significant proportion of patients require dose reductions due to toxicities like rash and CPK elevation. Protocols should explicitly outline the 45 mg → 30 mg → discontinuation pathway [5] [2] [4].

- Implement Proactive Monitoring: Establish rigorous monitoring schedules for specific organ functions, including LVEF for cardiomyopathy, liver function tests, ophthalmologic exams, and CPK levels [2] [3].

References

- 1. Real-life evidence of encorafenib plus this compound in ... [pmc.ncbi.nlm.nih.gov]

- 2. MEKTOVI® (this compound) Dosage and Administration [pfizermedical.com]

- 3. This compound Dosage Guide + Max Dose, Adjustments [drugs.com]

- 4. NF108: this compound Study | Neurofibromatosis Consortium [uab.edu]

- 5. A phase I clinical trial of this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

- 6. The Discovery and Development of this compound for the ... [pmc.ncbi.nlm.nih.gov]

Binimetinib Combination Therapy: Application Notes and Experimental Protocols for Cancer Research

Introduction to Binimetinib and Rationale for Combination Therapy

This compound is an oral, selective, ATP-uncompetitive inhibitor of MEK1/2 (mitogen-activated protein kinase kinase) within the RAS/RAF/MEK/ERK signaling pathway (MAPK pathway). As a key regulator of cellular proliferation, survival, and differentiation, the MAPK pathway is frequently dysregulated in human cancers through mutations in upstream components such as BRAF, RAS, and receptor tyrosine kinases. This compound exerts its antitumor effects by reversibly binding to MEK1/2, thereby inhibiting phosphorylation and activation of downstream ERK1/2. This inhibition results in cell cycle arrest, induction of apoptosis, and suppression of tumor growth in preclinical models.

The rationale for combining this compound with other targeted agents stems from several key considerations: First, in BRAF-mutant cancers, combined BRAF and MEK inhibition demonstrates enhanced efficacy while mitigating paradoxical MAPK pathway activation that can occur with BRAF inhibitor monotherapy, thereby reducing characteristic cutaneous toxicities. Second, in tumors with primary or acquired resistance to targeted therapies, dual pathway inhibition can overcome compensatory mechanisms that maintain survival signaling. Third, emerging evidence suggests that MEK inhibition can modulate the tumor immune microenvironment, potentially synergizing with immunotherapeutic approaches. These mechanistic insights have driven the clinical development of this compound combination regimens across multiple cancer types, with particular success in BRAF-mutant melanoma, non-small cell lung cancer (NSCLC), and other solid tumors with MAPK pathway alterations.

Clinically Established Combination Regimens

This compound with BRAF Inhibitors

The most extensively studied combination for this compound is with the BRAF inhibitor encorafenib. This combination has demonstrated significant clinical efficacy across multiple BRAF V600-mutant malignancies and represents a standard-of-care approach in this molecularly defined patient population.

Table 1: Clinical Efficacy of Encorafenib + this compound in BRAF V600-Mutant Cancers

| Cancer Type | Study (Phase) | Patient Population | ORR | Median PFS | Median OS | Key Safety Events |

|---|---|---|---|---|---|---|

| Metastatic Melanoma | COLUMBUS (Phase III) | Unresectable/metastatic BRAF V600-mutant melanoma | 63% | 14.9 months | 33.6 months | Fatigue (43%), nausea (44%), diarrhea (38%) [1] |

| Metastatic NSCLC | PHAROS (Phase II) | Treatment-naive BRAF V600E-mutant mNSCLC | 75% | 30.2 months | Not reached | Nausea (52%), diarrhea (44%), fatigue (33%) [2] |

| Metastatic NSCLC | PHAROS (Phase II) | Previously treated BRAF V600E-mutant mNSCLC | 46% | 9.3 months | 22.7 months | Vomiting (30%), CPK elevation [2] |

| Melanoma Brain Metastases | Dutch Registry (Real-World) | BRAF-mutant melanoma with brain metastases | 69.4% | 5.5 months | 11.9 months | Symptomatic BMs, elevated LDH associated with worse outcomes [3] |

| Stage IIB/C Melanoma (Adjuvant) | COLUMBUS-AD (Phase III) | Resected high-risk stage II melanoma | 12-month RFS: 86% | Not reported | Not reported | Grade ≥3 AEs: 24%, discontinuation due to AEs: 33% [4] |

The PHAROS study in BRAF V600E-mutant NSCLC demonstrated particularly impressive outcomes, with treatment-naive patients achieving a median duration of response of 40.0 months and a median progression-free survival of 30.2 months, representing some of the most robust outcomes reported for this patient population. With extended follow-up (minimum 32 months for treatment-naive patients), this combination demonstrated durable efficacy with a manageable safety profile, supporting its role as a first-line option for BRAF V600E-mutant metastatic NSCLC [2]. The three-year overall survival probability was 53% in treatment-naive patients and 29% in previously treated patients, highlighting the substantial clinical benefit of this targeted combination [2].

In the real-world setting, the Dutch Melanoma Treatment Registry analysis confirmed the activity of encorafenib plus this compound in patients with BRAF-mutant melanoma brain metastases, demonstrating an objective response rate of 69.4% despite the challenging clinical scenario of central nervous system involvement. This study identified key prognostic factors, with patients having asymptomatic brain metastases showing significantly better outcomes (median OS 20.5 months) compared to those with symptomatic brain metastases (median OS 10.7 months) [3]. Additional factors associated with worse survival included age ≥70 years, ECOG PS ≥2, and elevated LDH levels [3].

This compound with Immunotherapy and Other Targeted Agents

Beyond BRAF inhibitors, this compound has been investigated in combination with various other therapeutic classes, including immunotherapy, chemotherapy, and other targeted agents, with the goal of overcoming resistance mechanisms and expanding therapeutic applications.

Table 2: Novel this compound Combinations in Clinical Development

| Combination Partner | Cancer Type | Study (Phase) | Key Findings | Recommended Phase II Dose |

|---|---|---|---|---|

| Pembrolizumab (anti-PD-1) | Metastatic Triple-Negative Breast Cancer | Phase I/II | ORR: 30.4% (45.5% in patients without liver mets); durable responses >12 months in 80% of responders | This compound 30 mg BID + Pembrolizumab 200 mg Q3W [5] |

| FOLFOX (chemotherapy) | Metastatic Colorectal Cancer | Phase I | Disease control in 9/13 evaluable patients; median PFS 3.5 months | This compound 45 mg BID continuously with FOLFOX [6] |

| Imatinib (KIT inhibitor) | Advanced GIST (SDH-deficient) | Phase Ib | Promising activity in SDH-deficient GIST; median PFS 45.1 months | This compound 45 mg BID + Imatinib 400 mg daily [7] |

| Buparlisib (PI3K inhibitor) | Advanced Solid Tumors (RAS/RAF) | Phase Ib | Activity in RAS/BRAF ovarian cancer (6 PRs); continuous dosing limited by toxicity | Buparlisib 80 mg QD + this compound 45 mg BID [8] |

The combination of This compound with pembrolizumab in metastatic triple-negative breast cancer demonstrated particularly intriguing efficacy, with an objective response rate of 30.4% that increased to 45.5% in patients without liver metastases [5]. Notably, among responding patients, 80% experienced durations of response exceeding 12 months, with many responses ongoing even after treatment discontinuation (range 5.4-69.0 months) [5]. This suggests the potential for long-term disease control with this chemotherapy-free combination. The study also provided insights into potential biomarkers, as patients with PD-L1-positive tumors (MPS ≥10) had a markedly higher response rate of 66.7%, though clinical benefit was still observed in 25% of patients with PD-L1-negative tumors [5].

In gastrointestinal stromal tumors (GIST), the combination of This compound with imatinib showed promising activity specifically in the succinate dehydrogenase (SDH)-deficient subtype, which is known to be resistant to imatinib monotherapy [7]. The median progression-free survival of 45.1 months in this patient population is notable given the lack of effective standard options for SDH-deficient GISTs [7]. This efficacy is mechanistically supported by preclinical data demonstrating that combined KIT and MEK inhibition synergistically targets the lineage-specific master transcription factor ETV1 in GIST pathogenesis [7].

Dosing Protocols and Safety Management

Standard Dosing and Administration

Encorafenib + this compound for BRAF-Mutant Cancers: The established regimen consists of encorafenib 450 mg orally once daily (six 75 mg capsules) combined with This compound 45 mg orally twice daily (three 15 mg tablets approximately 12 hours apart) [1]. Both medications can be taken with or without food. If this compound is withheld for toxicity, the encorafenib dose should be reduced to 300 mg once daily to minimize toxicity risk while maintaining single-agent activity [1].

This compound + Pembrolizumab for TNBC: The recommended phase II dose established was This compound 30 mg twice daily continuously with standard pembrolizumab 200 mg intravenously every 3 weeks [5]. The lower this compound dose (compared to the 45 mg BID used with encorafenib) was necessary to maintain a manageable safety profile while preserving efficacy in combination with immunotherapy.

This compound with FOLFOX for mCRC: The maximum tolerated dose was This compound 45 mg twice daily continuously in combination with standard FOLFOX chemotherapy administered every 2 weeks [6]. Pharmacokinetic analyses demonstrated no significant interactions between this compound and the components of FOLFOX (5-FU, oxaliplatin).

Safety Monitoring and Management

The safety profile of this compound combinations is generally manageable with appropriate monitoring and proactive management. The most frequent treatment-related adverse events across studies include nausea (52%), diarrhea (44%), fatigue (33%), and vomiting (30%) [2]. Several key toxicities require specific monitoring and management strategies:

Ocular Toxities: Serous retinopathy occurs in approximately 20% of patients receiving encorafenib plus this compound [1]. Patients should undergo comprehensive ophthalmologic examination at baseline and regularly during treatment, with urgent evaluation for any visual disturbances. In most cases, retinopathy is reversible with dose modification or treatment interruption.

Cardiac Toxicity: Left ventricular dysfunction has been reported in 8% of patients receiving the encorafenib/binimetinib combination [1]. Baseline echocardiogram with assessment of left ventricular ejection fraction (LVEF) is recommended, with repeat evaluations every 3 months during treatment and as clinically indicated.

Musculoskeletal Effects: Creatine phosphokinase (CPK) elevation is a class effect of MEK inhibitors, occurring in up to 54% of patients receiving this compound 45 mg BID [6]. Regular monitoring of CPK levels is recommended, with dose modifications for grade 2 or higher elevations. Patients should be advised to report any muscle pain or weakness promptly.

Hepatic Toxicity: Liver function test abnormalities (increased ALT/AST) have been observed across this compound studies. Baseline assessment with regular monitoring of LFTs is recommended, with dose modifications for grade 2 or higher elevations.

Table 3: Management of Common this compound-Related Toxicities

| Toxicity Type | Monitoring Recommendation | Dose Modification Guidelines |

|---|---|---|

| Serous Retinopathy | Baseline and periodic ophthalmologic exams; prompt evaluation for visual changes | First occurrence: Interrupt this compound until recovery, then resume at same or reduced dose; recurrent: permanently discontinue |

| LVEF Dysfunction | Echocardiogram at baseline, every 3 months during treatment | Asymptomatic absolute decrease >10% from baseline and below LLN: interrupt this compound; symptomatic CHF: permanently discontinue |

| CPK Elevation | Baseline and periodic CPK monitoring | Grade 2: Interrupt until <2.5x ULN, then resume at same dose; Grade 3-4: Interrupt until <2.5x ULN, then resume at reduced dose or discontinue |

| Hepatotoxicity | Baseline and monthly LFTs | Grade 2: Interrupt until recovery to Grade 0-1, then resume at reduced dose; Grade 3-4: Permanently discontinue |

Experimental Protocols and Methodologies

Preclinical Combination Screening

The identification of effective this compound combinations begins with systematic preclinical screening. The following protocol outlines a comprehensive approach for evaluating this compound combinations in vitro:

Cell Viability and Synergy Analysis:

- Seed cancer cell lines (appropriate to the tumor type being investigated) in 96-well plates at optimized densities (typically 2,000-5,000 cells/well depending on doubling time) and allow to adhere overnight.

- Treat cells with this compound and the combination agent across a 6×6 concentration matrix using serial dilutions that encompass clinically achievable concentrations. Include DMSO vehicle controls.

- After 72-96 hours of exposure, assess cell viability using a validated method such as CellTiter-Glo Luminescent Cell Viability Assay.

- Analyze combination effects using the Chou-Talalay method to calculate combination indices (CI) where CI<1 indicates synergy, CI=1 additive effect, and CI>1 antagonism.

- Perform three independent experiments with technical replicates to ensure reproducibility.

Pharmacodynamic Marker Assessment:

- Treat cells with this compound, combination agent, or their combination at IC50 concentrations for 2, 6, 12, and 24 hours.

- Prepare cell lysates and perform Western blot analysis for phospho-ERK1/2 (Thr202/Tyr204) and total ERK to confirm MAPK pathway inhibition.

- Include additional markers relevant to the combination partner (e.g., phospho-AKT for PI3K pathway inhibitors, cleavage caspase-3 for apoptosis induction).

- Quantify band intensities using densitometry software and normalize to loading controls.

In Vivo Efficacy Studies

Animal Model Establishment:

- Utilize patient-derived xenograft (PDX) models or well-characterized cell line-derived xenograft (CDX) models with relevant genetic backgrounds (e.g., BRAF mutations for encorafenib combinations).

- Implant tumor fragments or cells subcutaneously into immunocompromised mice (e.g., NSG or nude mice).

- Randomize mice into treatment groups (typically n=8-10 per group) when tumors reach approximately 100-150 mm³.

Treatment Groups and Dosing:

- Vehicle control group

- This compound monotherapy (typically 15-30 mg/kg BID by oral gavage based on prior studies)

- Combination agent monotherapy at established doses

- Combination therapy group

- Include a positive control group if available (e.g., standard of care regimen)

Endpoint Assessment:

- Measure tumor dimensions 2-3 times weekly using digital calipers and calculate tumor volume using the formula: (length × width²)/2.

- Monitor body weight as an indicator of general toxicity.

- At study endpoint, collect tumors for immunohistochemical analysis of phospho-ERK, Ki-67 (proliferation), and cleaved caspase-3 (apoptosis).

- Statistical analysis typically employs two-way ANOVA for tumor growth curves and log-rank test for time-to-event endpoints (e.g., time to progression).

Clinical Trial Design Considerations

For clinical translation of this compound combinations, several design elements require special consideration:

Phase I Dose Escalation:

- Utilize a standard 3+3 design or novel model-based approaches (e.g., continual reassessment method) for dose escalation [5] [6].

- Define dose-limiting toxicities (DLTs) during the first treatment cycle (typically 21-28 days) with clear criteria for hematologic and non-hematologic toxicities.

- Include pharmacodynamic biomarkers in trial design, such as serial circulating tumor DNA analysis or paired tumor biopsies when feasible.

Pharmacokinetic Assessment:

- Collect intensive PK samples during cycle 1 to characterize maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and elimination half-life for both this compound and the combination agent.

- Evaluate potential drug-drug interactions through comparison of PK parameters with historical monotherapy data.

Biomarker Correlative Studies:

- Incorporate pretreatment tumor tissue analysis for relevant genomic alterations (BRAF, RAS mutations) and pathway activation status.

- In immunotherapy combinations, assess PD-L1 expression, tumor mutational burden, and tumor-infiltrating lymphocytes.

- Explore serial monitoring through circulating tumor cells (CTCs) or cancer-associated macrophage-like cells (CAMLs) as demonstrated in the this compound/pembrolizumab TNBC trial [5].

Mechanism of Action and Pathway Analysis

The therapeutic efficacy of this compound combinations stems from its targeted inhibition of key signaling pathways central to cancer pathogenesis. The molecular interactions and pathway relationships can be visualized as follows:

Diagram 1: Mechanism of this compound combination therapies showing targeted inhibition of oncogenic signaling pathways with color coding: red for pathway components, blue for therapeutic inhibitors, and green for biological processes.

This compound specifically targets the MAPK signaling pathway downstream of BRAF, inhibiting MEK1/2 kinase activity and preventing phosphorylation of ERK1/2. In BRAF V600-mutant cancers, combination with encorafenib provides dual blockade of this hyperactive pathway, resulting in enhanced antitumor activity and prevention of resistance mechanisms that often emerge with single-agent BRAF inhibition [1]. The combination demonstrates particularly prolonged target suppression due to the extended dissociation half-life of encorafenib (>30 hours) compared to other BRAF inhibitors [1].

In the context of immunotherapy combinations, preclinical studies demonstrate that MEK inhibition can increase MHC expression and PD-L1 upregulation on tumor cells via STAT activation, potentially sensitizing tumors to immune checkpoint blockade [5]. Additionally, MEK inhibitors can protect T-cells from activation-induced cell death, potentially enhancing the durability of antitumor immune responses [5]. These mechanistic insights provide the rationale for the observed clinical efficacy of this compound plus pembrolizumab in triple-negative breast cancer, particularly the durable responses observed even after treatment discontinuation.

For combination with PI3K inhibitors like buparlisib, the rationale stems from frequent co-activation and crosstalk between the MAPK and PI3K pathways in multiple cancer types [8]. Dual pathway inhibition can overcome compensatory signaling that limits the efficacy of single-agent targeted therapy. However, the clinical development of this combination has been challenged by overlapping toxicities, necessitating alternative scheduling approaches such as intermittent dosing [8].

Emerging Research and Future Directions

Several promising research directions are emerging for this compound combination therapy that warrant further investigation:

Novel Combination Partners: Beyond established combinations, research is exploring this compound with CDK4/6 inhibitors in RAS-mutant cancers, HER2-targeted agents in resistant HER2-positive breast cancer, and antibody-drug conjugates to enhance payload delivery and efficacy.

Intermittent Dosing Strategies: To mitigate cumulative toxicities while maintaining efficacy, alternative scheduling approaches are being investigated. The phase I trial of this compound with FOLFOX explored both continuous and intermittent this compound dosing (days 1-5 weekly for 3 out of 4 weeks) [6], while the combination with buparlisib utilized pulsatile dosing schedules to manage overlapping toxicities [8].

Biomarker Development: Current efforts focus on identifying predictive biomarkers beyond simple mutation status. These include gene expression signatures of pathway activation, dynamic changes in circulating tumor DNA, and functional imaging biomarkers to monitor early response. The observation that patients without liver metastases derived greater benefit from this compound/pembrolizumab in TNBC suggests that tumor location may serve as a clinical biomarker warranting validation [5].

Translational Models: Advanced preclinical models including patient-derived organoids and humanized mouse models (for immunotherapy combinations) are being employed to better predict clinical efficacy and identify rational combinations before human trials.

The continued refinement of this compound combination therapies holds significant promise for expanding treatment options across multiple cancer types, particularly in molecularly defined subsets with limited current options. The application of sophisticated biomarker strategies and innovative trial designs will be crucial to fully realize the potential of these targeted combination approaches.

References

- 1. Encorafenib and this compound Combination Therapy in ... [pmc.ncbi.nlm.nih.gov]

- 2. Updated Efficacy and Safety From the Phase 2 PHAROS ... [pubmed.ncbi.nlm.nih.gov]

- 3. Results from the Dutch Melanoma Treatment Registry [pubmed.ncbi.nlm.nih.gov]

- 4. ASCO 2025: Promising Safety and Efficacy of Encorafenib ... [pharmacytimes.com]

- 5. Pembrolizumab in Combination with this compound in Patients ... [pmc.ncbi.nlm.nih.gov]

- 6. A phase I clinical trial of this compound in combination with ... [pmc.ncbi.nlm.nih.gov]

- 7. Phase Ib Trial of the Combination of Imatinib and this compound ... [pmc.ncbi.nlm.nih.gov]

- 8. Phase Ib Study of Combination Therapy with MEK Inhibitor ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Binimetinib and Encorafenib in BRAF-Mutant Cancers

Molecular Mechanism of Action

The binimetinib and encorafenib combination represents a targeted therapeutic approach that simultaneously inhibits two critical kinases in the MAPK signaling pathway (RAS/RAF/MEK/ERK), which is frequently hyperactivated in various cancers due to BRAF mutations [1]. This pathway regulates fundamental cellular processes including growth, differentiation, proliferation, and survival [2]. The molecular mechanism involves complementary inhibition:

Encorafenib is a BRAF kinase inhibitor that selectively targets BRAF V600E mutant protein, as well as wild-type BRAF and CRAF [1]. By binding to BRAF V600E, encorafenib blocks the abnormal signaling that drives tumor cell proliferation and survival.

This compound targets MEK1 and MEK2 downstream of BRAF in the MAPK pathway, reducing levels of phosphorylated ERK and providing dual pathway inhibition [1]. This dual targeting strategy enhances antitumor activity and delays the emergence of resistance commonly observed with BRAF inhibitor monotherapy [1].

In BRAF V600-mutant tumors, the constitutive activation of the MAPK pathway drives uncontrolled cellular proliferation. The combination therapy effectively suppresses this signaling through complementary mechanisms, resulting in greater antiproliferative activity in BRAF mutation-positive cell lines and enhanced antitumor efficacy in BRAF V600E-mutant xenograft models compared to either agent alone [1].

Clinical Applications and Efficacy Data

Metastatic Melanoma

The encorafenib and this compound combination has demonstrated substantial efficacy in BRAF V600-mutant metastatic melanoma across multiple clinical trials. In the phase 3 COLUMBUS study, this combination showed superior progression-free survival compared to vemurafenib monotherapy, establishing it as a standard of care option [3]. Real-world evidence from the BECARE trial in Spain further confirmed these findings, showing consistent effectiveness in diverse patient populations encountered in clinical practice [4].

The BECARE study, which included 117 patients with unresectable or metastatic BRAF V600-mutant melanoma, reported particularly noteworthy outcomes. Patients receiving the combination as first-line treatment achieved an objective response rate of 75% with a median progression-free survival of 12 months. Even in patients who had progressed on prior immune checkpoint inhibitors, the combination demonstrated substantial activity with an ORR of 77.8% and median PFS of 12.5 months [4]. Notably, the regimen also showed efficacy in challenging patient subgroups, including those with brain metastases, where it achieved an ORR of 70.8% and median PFS of 6.3 months [4].

Table 1: Efficacy of Encorafenib + this compound in Metastatic Melanoma

| Trial | Patient Population | Sample Size | ORR (%) | Median PFS (months) | Median OS (months) |

|---|---|---|---|---|---|

| COLUMBUS [3] | Advanced BRAF V600-mutant melanoma | 192 | 63 | 14.9 | 33.6 |

| BECARE 1L [4] | First-line metastatic melanoma | 89 | 75 | 12.0 | Not reached |

| BECARE 2L [4] | After ICI progression | 28 | 77.8 | 12.5 | Not reached |

| BECARE with brain mets [4] | Brain metastases | 24 | 70.8 | 6.3 | Not reached |

Long-term follow-up data from the COLUMBUS study demonstrated durable responses with a 5-year overall survival rate of 35% [4], confirming the sustained benefit of this targeted combination in a population with historically poor outcomes.

Adjuvant Setting in Stage II Melanoma

Recent evidence supports the use of encorafenib and this compound in the adjuvant setting for high-risk early-stage melanoma. The phase 3 EORTC-2139-MG/COLUMBUS-AD trial evaluated 12 months of encorafenib plus this compound versus placebo in patients with completely resected stage IIB or IIC BRAF V600-mutant melanoma [5].

The trial demonstrated significant improvement in recurrence-free survival, with the combination therapy achieving 86% 12-month RFS compared to 70% with placebo [5]. The study also showed improvement in distant metastasis-free survival, with 92% 12-month DMFS for the combination group versus 82% for the placebo group [5]. These findings suggest that encorafenib plus this compound represents a promising adjuvant treatment option for high-risk stage II melanoma patients with BRAF mutations, potentially reducing the risk of recurrence and distant metastasis in this population with historically high relapse rates.

Non-Small Cell Lung Cancer (NSCLC)

Based on results from the phase 2 PHAROS trial, encorafenib plus this compound received FDA approval in October 2023 for the treatment of BRAF V600E-mutant metastatic NSCLC [2]. The PHAROS study evaluated the combination in both treatment-naïve and previously treated patients with BRAF V600E-mutant metastatic NSCLC, demonstrating substantial antitumor activity.